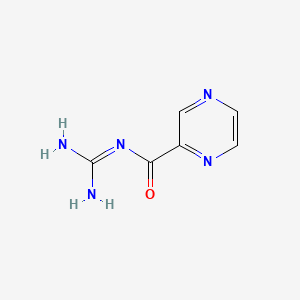

2-Pyrazinoylguanidine

Vue d'ensemble

Description

La pyrazinoylguanidine est un composé de petite molécule de formule moléculaire C6H7N5O. Elle a été initialement développée par le Collège de médecine de l'Université d'État de Pennsylvanie et a fait l'objet de recherches pour ses applications thérapeutiques potentielles en endocrinologie et dans les maladies métaboliques . Ce composé s'est révélé prometteur comme agent antihyperglycémique et antihyperlipidémique .

Mécanisme D'action

Target of Action

2-Pyrazinoylguanidine, also known as PZG, primarily targets the Epithelial Sodium Channel (ENaC) . ENaC plays a crucial role in maintaining sodium balance, fluid volume, and blood pressure. It is also involved in the pathophysiology of disorders such as hypertension, heart failure, and kidney disease .

Mode of Action

PZG interacts with its target, ENaC, by inhibiting its function . This inhibition leads to a decrease in sodium reabsorption, which can help in conditions where sodium and fluid retention is a problem, such as hypertension and heart failure . Additionally, PZG and its analogs have been found to inhibit the activation of the renin-angiotensin system (RAS) and the Wnt/β-catenin signaling pathway .

Biochemical Pathways

PZG affects several biochemical pathways. It inhibits the activation of the Wnt/β-catenin signaling pathway , which plays an important role in fibrogenesis . Additionally, PZG suppresses the TGF-β/Smad pathway by selectively inhibiting the phosphorylation of Smad3, blocking the interactions of SARA with TGFβI and Smad3 . These pathways are crucial in the progression of diseases like renal fibrosis and cancer .

Pharmacokinetics

The pharmacokinetics of PZG involves its rapid hydrolysis to pyrazinoic acid (PZA) in both humans and dogs . The serum half-life (t ½) of PZG is approximately 1 hour . The apparent volume of distribution of PZG exceeds that of total body water, indicating that it is distributed throughout the body .

Result of Action

The inhibition of ENaC by PZG leads to a decrease in sodium reabsorption, which can help manage conditions like hypertension and heart failure . In addition, PZG’s effect on the Wnt/β-catenin and TGF-β/Smad pathways can inhibit the progression of diseases like renal fibrosis and cancer .

Action Environment

The action of PZG can be influenced by various environmental factors. For instance, the presence of other drugs can affect the absorption, distribution, metabolism, and excretion of PZG. Furthermore, individual factors such as age, sex, genetics, and health status can also influence the action, efficacy, and stability of PZG .

Analyse Biochimique

Biochemical Properties

2-Pyrazinoylguanidine plays a significant role in biochemical reactions, particularly in the context of renal function. It interacts with various enzymes and proteins, including those involved in the renin-angiotensin system (RAS) and the Wnt/β-catenin signaling pathway. These interactions are crucial for its inhibitory effects on renal fibrosis and podocyte injury . Additionally, this compound has been shown to inhibit the phosphorylation of Smad3, a key protein in the TGF-β/Smad signaling pathway, thereby reducing collagen I expression and fibrogenesis .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In renal cells, it has been demonstrated to reduce the expression of collagen I and inhibit the activation of the renin-angiotensin system, which is essential for preventing renal fibrosis . Furthermore, this compound influences cell signaling pathways, such as the Wnt/β-catenin and TGF-β/Smad pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to its potential therapeutic benefits in treating chronic kidney disease and other metabolic disorders.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific proteins and enzymes, inhibiting their activity and altering downstream signaling pathways. For instance, this compound inhibits the phosphorylation of Smad3 by blocking its interaction with SARA and TGFβI, thereby preventing the activation of the TGF-β/Smad pathway . This inhibition leads to reduced collagen I expression and decreased fibrogenesis. Additionally, this compound affects the Wnt/β-catenin signaling pathway, further contributing to its antifibrotic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over extended periods. For example, in a study involving streptozotocin-induced diabetic rats, this compound treatment for 24 weeks resulted in reduced mortality and attenuation of diabetic nephropathy . The compound demonstrated stability and sustained efficacy over this period, with significant improvements in renal function and structure. These findings suggest that this compound has long-term benefits in managing chronic kidney disease and related conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diabetic rats, higher doses of this compound were associated with greater reductions in plasma glucose, triglycerides, and cholesterol levels . At very high doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization. These findings highlight the importance of determining the appropriate dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to renal function and metabolic diseases. It interacts with enzymes and cofactors involved in the renin-angiotensin system and the Wnt/β-catenin signaling pathway . These interactions influence metabolic flux and metabolite levels, contributing to its therapeutic effects. Additionally, this compound has been shown to affect the excretion of urea and other metabolites, further highlighting its role in metabolic regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . In the renal tubules, this compound has been shown to inhibit the active transport of urea, affecting its excretion and reabsorption . These transport and distribution mechanisms are crucial for its therapeutic effects and overall efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound may localize to the renal tubules, where it exerts its effects on urea transport and renal function . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Méthodes De Préparation

La synthèse de la pyrazinoylguanidine implique la réaction de la pyrazinecarboxamide avec la guanidine. La réaction se produit généralement dans des conditions douces, avec l'utilisation de solvants tels que l'éthanol ou le méthanol. Le processus implique le chauffage des réactifs pour faciliter la formation du produit souhaité . Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, y compris l'utilisation de catalyseurs et des conditions contrôlées de température et de pression .

Analyse Des Réactions Chimiques

La pyrazinoylguanidine subit diverses réactions chimiques, notamment :

Oxydation : La pyrazinoylguanidine peut être oxydée pour former des dérivés de l'acide pyrazinoïque.

Réduction : La réduction de la pyrazinoylguanidine peut donner de la 3-aminopyrazinoylguanidine.

Substitution : La pyrazinoylguanidine peut subir des réactions de substitution nucléophile, où le groupe guanidine peut être remplacé par d'autres nucléophiles.

Les principaux produits formés à partir de ces réactions comprennent l'acide pyrazinoïque, la 3-aminopyrazinoylguanidine et divers dérivés substitués .

Applications de la recherche scientifique

Médecine : Elle a démontré des effets antihyperglycémiques et antihyperlipidémiques, ce qui en fait un agent thérapeutique potentiel pour le diabète et les troubles métaboliques associés.

Mécanisme d'action

Le mécanisme d'action de la pyrazinoylguanidine implique son interaction avec diverses cibles moléculaires et voies. Il a été démontré qu'elle inhibe le système rénine-angiotensine, qui joue un rôle crucial dans la régulation de la pression artérielle et de l'équilibre hydrique . De plus, la pyrazinoylguanidine inhibe l'échangeur Na+/H+ 1 (NHE1), qui est impliqué dans la régulation du pH intracellulaire et du volume cellulaire . Cette inhibition conduit à la perturbation de l'homéostasie cellulaire et induit la mort cellulaire dans les cellules cancéreuses .

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

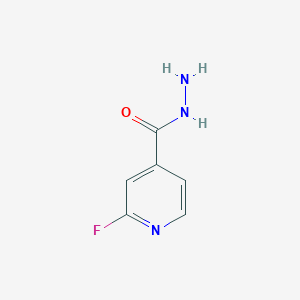

La pyrazinoylguanidine est structurellement similaire à d'autres dérivés de la guanidine, tels que l'amiloride, le 5-(N-éthyl-N-isopropyl)-amiloride (EIPA), le 5-(N,N-diméthyl)-amiloride (DMA) et le 5-(N,N-hexaméthylène)-amiloride (HMA) . Ces composés inhibent également l'échangeur Na+/H+ 1 (NHE1) et ont été étudiés pour leurs propriétés anticancéreuses . La pyrazinoylguanidine présente des propriétés uniques, telles que sa capacité à inhiber le système rénine-angiotensine et ses effets antihyperglycémiques et antihyperlipidémiques potentiels .

Composés similaires

- Amiloride

- 5-(N-éthyl-N-isopropyl)-amiloride (EIPA)

- 5-(N,N-diméthyl)-amiloride (DMA)

- 5-(N,N-hexaméthylène)-amiloride (HMA)

- Dérivés de la benzoylguanidine tels que l'éniporide et le cariporide

Propriétés

IUPAC Name |

N-(diaminomethylidene)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c7-6(8)11-5(12)4-3-9-1-2-10-4/h1-3H,(H4,7,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBSDCKJFDZMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209151 | |

| Record name | 2-Pyrazinoylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60398-24-5 | |

| Record name | 2-Pyrazinoylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060398245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrazinoylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAZINOYLGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G15V730JCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there structural analogs of 2-pyrazinoylguanidine that show different effects on urea transport?

A2: While the provided research doesn't directly compare this compound to its structural analogs, it does highlight the impact of structural variations on biological activity. Specifically, the study on toad skin observed that phloretin, unlike this compound, did not affect urea transport. [] This difference in activity, despite potential structural similarities, emphasizes the importance of specific molecular features in dictating interactions with biological targets involved in urea transport. Further investigations into a broader range of this compound analogs could reveal valuable structure-activity relationships and potentially identify compounds with enhanced selectivity or potency for modulating urea transport.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2h-Tetrazol-5-yl)indeno[1,2-b]pyran-4(5h)-one](/img/structure/B1201135.png)

![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-methoxyiminocyclopentyl]hept-5-enoic acid](/img/structure/B1201137.png)

![4-tert-Butylcalix[6]arene](/img/structure/B1201145.png)

![N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-phenoxyacetamide](/img/structure/B1201149.png)

![4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide](/img/structure/B1201153.png)

![1-[3-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)amino]propyl]-2-pyrrolidinone](/img/structure/B1201156.png)